2-(Pyridin-2-yldisulfanyl)ethyl 3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
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Description
2-(Pyridin-2-yldisulfanyl)ethyl 3-(4-methyl-2,5-dioxofuran-3-yl)propanoate is a useful research compound. Its molecular formula is C15H15NO5S2 and its molecular weight is 353.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target various cellular structures and enzymes, influencing their function and leading to a range of biological effects .
Mode of Action
The exact nature of these interactions and the resulting changes would depend on the specific targets involved .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways, leading to downstream effects such as changes in cell signaling, metabolism, and other cellular functions .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The effects would likely depend on the specific targets and pathways affected by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like EN300-26956085. These factors could include temperature, pH, presence of other compounds, and specific conditions within the cellular environment .
Properties
IUPAC Name |
2-(pyridin-2-yldisulfanyl)ethyl 3-(4-methyl-2,5-dioxofuran-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-10-11(15(19)21-14(10)18)5-6-13(17)20-8-9-22-23-12-4-2-3-7-16-12/h2-4,7H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKONQKVZGAMJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1=O)CCC(=O)OCCSSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.